molecular formula C8H10O B165462 2,5-Dimethylphenol CAS No. 95-87-4

2,5-Dimethylphenol

Cat. No.: B165462
CAS No.: 95-87-4
M. Wt: 122.16 g/mol
InChI Key: NKTOLZVEWDHZMU-UHFFFAOYSA-N
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Description

2,5-Dimethylphenol, also known as 2,5-xylenol or p-xylenol, is an organic compound with the chemical formula C₈H₁₀O. It is a type of phenol where two methyl groups are substituted at the 2nd and 5th positions of the benzene ring. This compound is a white crystalline solid with a characteristic phenolic odor. It is slightly soluble in water but more soluble in organic solvents such as ethanol, chloroform, and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenol can be synthesized through various methods. One common method involves the methylation of phenol using methanol in the presence of an acidic catalyst such as sulfuric acid or aluminum chloride. The reaction typically occurs at elevated temperatures and pressures to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of isophorone. In this process, isophorone is mixed with a homogeneous catalyst such as dimethyl carbonate and an anti-coking agent like dimethyl sulfide. The mixture is then subjected to catalytic cracking at temperatures around 550-560°C. The resulting product is then purified through reduced pressure rectification .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to corresponding methylated cyclohexanols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Scientific Research Applications

2,5-Dimethylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,5-Dimethylphenol is similar to other methylated phenols such as:

  • 2,4-Dimethylphenol
  • 2,6-Dimethylphenol
  • 3,5-Dimethylphenol
  • 3,4-Dimethylphenol

Uniqueness:

Properties

IUPAC Name

2,5-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3
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InChI Key

NKTOLZVEWDHZMU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)O
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Molecular Formula

C8H10O
Record name 2,5-DIMETHYLPHENOL
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Related CAS

25498-21-9
Record name Phenol, 2,5-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6025145
Record name 2,5-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless to off-white solid; [CAMEO] Needles; [MSDSonline], Solid, Colourless crystalline solid; Colourless needles
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Boiling Point

414 °F at 760 mmHg (NTP, 1992), 211.5 °C @ 762 mm Hg, 211.00 to 212.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol; very sol in ethyl ether; sl sol in chloroform, Very sol in benzene, In water, 3.54X10+3 mg/l @ 25 °C., 2.6 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 3.54 mg/mL at 25 °C, slightly soluble to soluble in water; soluble in fat, moderately soluble (in ethanol)
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Density

0.971 (NTP, 1992) - Less dense than water; will float, 0.965 AT 80 °C
Record name 2,5-DIMETHYLPHENOL
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Vapor Pressure

1 mmHg at 125.2 °F ; 5 mmHg at 172.4 °F; 10 mmHg at 196.3 °F (NTP, 1992), 0.15 [mmHg], 0.156 mm Hg @ 25 °C
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Color/Form

Crystals from alcohol plus ether, NEEDLES FROM WATER; PRISMS FROM ALCOHOL-ETHER

CAS No.

95-87-4
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Melting Point

160 to 163 °F (NTP, 1992), 74.5 °C, 71 - 73 °C
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Synthesis routes and methods

Procedure details

After adding potassium salt of xylenol in an amount of 0.47 weight % based on the separated 2,5-xylyl formate, the thermal decomposition was carried out at 200° C. for one hour to obtain 2,5-xylenol in 41% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
xylenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylphenol
Reactant of Route 2
2,5-Dimethylphenol
Reactant of Route 3
2,5-Dimethylphenol
Reactant of Route 4
2,5-Dimethylphenol
Reactant of Route 5
2,5-Dimethylphenol
Reactant of Route 6
Reactant of Route 6
2,5-Dimethylphenol
Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-dimethylphenol?

A1: this compound has the molecular formula C8H10O and a molecular weight of 122.16 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:

  • Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the structure and bonding of the molecule, including 1H and 13C NMR. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures, such as smoke condensate or food products. [, , , ]
  • UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule and its interactions with light. [, ]

Q3: How does this compound impact human prostate cancer cells?

A3: Research indicates that this compound can induce a rise in cytosolic free calcium ion (Ca2+) levels within PC3 human prostate cancer cells. This effect is concentration-dependent and involves both calcium influx from the extracellular environment and release from intracellular stores like the endoplasmic reticulum. The compound also exhibits cytotoxicity towards these cells, but this effect appears to be independent of calcium signaling. []

Q4: Does this compound interact with any specific enzymes?

A4: Yes, studies using human and rat liver microsomes show that this compound undergoes glucuronidation, a metabolic process facilitated by UDP-glucuronosyltransferase enzymes. The rate of glucuronidation is influenced by the position and size of substituents on the phenol ring. []

Q5: Has this compound been identified as a metabolite of any other compounds?

A5: Yes, this compound has been identified as a metabolite of p-xylene, a common aromatic hydrocarbon. Studies in rats have shown that administration of p-xylene metabolites, including this compound, can influence hepatic and pulmonary microsomal enzyme activities, mimicking some of the effects observed with p-xylene exposure. []

Q6: What are the common synthetic routes for producing this compound?

A6: Several methods have been reported for the synthesis of this compound:

  • From p-xylene: This multi-step process involves nitration of p-xylene, followed by reduction and diazotization/hydrolysis to yield this compound. []
  • From this compound crude product: This method utilizes vacuum distillation of the crude product followed by water melt crystallization to obtain high-purity this compound. []
  • As a bio-based product: A novel strategy involves the catalytic pyrolysis of lignocellulose followed by selective hydroxylation to produce this compound. []

Q7: Can this compound be used as a monomer for polymerization?

A7: Yes, this compound can be polymerized via oxidative coupling polymerization. This reaction, often catalyzed by copper complexes, yields poly(2,5-dimethyl-1,4-phenylene ether). The regio-control of the polymerization, and therefore the properties of the resulting polymer, can be influenced by factors like catalyst structure and reaction conditions. [, , , ]

Q8: Does the structure of this compound impact its reactivity in polymerization reactions?

A8: Yes, the presence of the two methyl groups at the 2 and 5 positions of the phenol ring influences the regioselectivity of the oxidative coupling polymerization. Research has shown that the choice of catalyst and reaction conditions can be used to control the regiochemistry and produce polymers with specific properties. [, ]

Q9: Has this compound been detected in environmental samples?

A9: Yes, this compound has been identified in pyrolytic water generated during the thermal processing of automobile tires. Its presence alongside other organic compounds raises concerns about the potential environmental impact of tire pyrolysis. []

Q10: What analytical methods are commonly used for the determination of this compound?

A10: Several analytical techniques are available for the detection and quantification of this compound, including:

  • Solid-Phase Microextraction (SPME) coupled with GC-MS: A sensitive and selective method for analyzing this compound in complex matrices like cigarette smoke condensate. []
  • Gas Chromatography (GC): Used to separate and quantify this compound in mixtures, often in conjunction with a suitable detector like a flame ionization detector (FID) or mass spectrometer (MS). [, , ]
  • High-Performance Liquid Chromatography (HPLC): Can be employed for the separation and quantification of this compound, particularly in biological samples. []

Q11: How is the environmental fate and degradation of this compound assessed?

A11: Research on the environmental fate and degradation of this compound is crucial for understanding its potential ecological impact. Studies have investigated:

  • Aqueous solubility and partitioning: Determining the compound's distribution between air and water phases helps predict its behavior in the environment. []
  • Toxicity to aquatic organisms: Assessing the effects of this compound on aquatic life helps understand its potential risks to ecosystems. []

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